molecular formula C23H24F3N3O3 B11024650 1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide

Cat. No.: B11024650
M. Wt: 447.4 g/mol
InChI Key: XAOXFEDFYZCSER-UHFFFAOYSA-N
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Description

1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a carbamoylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group may enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a trifluoromethyl group, and a carbamoylphenyl moiety. This unique structure contributes to its potential as a versatile compound in various scientific fields.

Properties

Molecular Formula

C23H24F3N3O3

Molecular Weight

447.4 g/mol

IUPAC Name

1-butyl-5-oxo-N-[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24F3N3O3/c1-2-3-11-29-14-16(12-20(29)30)22(32)27-18-9-7-15(8-10-18)21(31)28-19-6-4-5-17(13-19)23(24,25)26/h4-10,13,16H,2-3,11-12,14H2,1H3,(H,27,32)(H,28,31)

InChI Key

XAOXFEDFYZCSER-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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